4-Pyridineethanethioamide chemical structure elucidation
4-Pyridineethanethioamide chemical structure elucidation
An In-Depth Technical Guide to the Chemical Structure Elucidation of 4-Pyridineethanethioamide
Abstract
The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern drug discovery and development. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of 4-Pyridineethanethioamide, a heterocyclic thioamide of interest. Moving beyond a simple recitation of techniques, we will delve into the strategic application and synergistic interpretation of data from mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray diffraction. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating analytical workflow.
Introduction: The Significance of Heterocyclic Thioamides
Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1][2][3] The pyridine ring, a six-membered aromatic heterocycle, is a particularly prevalent scaffold in medicinal chemistry. Concurrently, the thioamide group (C=S)NH₂, an isostere of the amide bond, has garnered significant attention for its unique chemical properties and potential to modulate biological activity.[4][5] 4-Pyridineethanethioamide (Molecular Formula: C₇H₈N₂S, Molar Mass: 152.22 g/mol ) merges these two important functional groups, making its precise structural confirmation a critical prerequisite for any further investigation into its biological or material properties.[6][7]
This guide outlines a comprehensive strategy to confirm the identity and connectivity of 4-Pyridineethanethioamide, demonstrating how orthogonal analytical techniques are integrated to build an unassailable structural argument.
Foundational Analysis: Molecular Formula and Functional Groups
The initial phase of elucidation focuses on establishing the fundamental building blocks of the molecule: its elemental composition and the key functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first and most crucial question is "What is the molecular formula?". While low-resolution mass spectrometry provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass to several decimal places. This precision allows for the calculation of a unique elemental composition, effectively distinguishing between isobars (molecules with the same nominal mass but different formulas). For this analysis, a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Dissolve ~0.1 mg of the synthesized 4-Pyridineethanethioamide in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection.
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Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
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Acquisition Parameters:
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Ionization Mode: Positive ESI
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Mass Range: 50-500 m/z
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Capillary Voltage: 3.5 kV
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Source Temperature: 120 °C
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Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
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Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the possible elemental formulas within a 5 ppm mass tolerance window.
Data Presentation: HRMS Results
| Parameter | Observed Value | Theoretical Value (C₇H₉N₂S⁺) | Mass Error (ppm) |
| [M+H]⁺ Ion | 153.0484 m/z | 153.0486 m/z | -1.3 |
The observed exact mass is in excellent agreement with the theoretical mass for the protonated form of C₇H₈N₂S, confirming the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 4-Pyridineethanethioamide, we expect to see characteristic bands for the N-H bonds of the primary thioamide, the C-H bonds of the aromatic pyridine ring and the aliphatic ethyl linker, C=N and C=C bonds within the pyridine ring, and the distinctive C=S bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
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Instrument: An FTIR spectrometer equipped with a diamond ATR accessory.
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Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Scans: 16 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum and ratio it against the background. Identify and assign the major absorption bands.
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H stretching (primary thioamide) |
| ~3050 | Medium-Weak | Aromatic C-H stretching (pyridine ring) |
| ~2950 | Medium-Weak | Aliphatic C-H stretching (CH₂ group) |
| ~1600, ~1500 | Strong, Sharp | C=C and C=N ring stretching (pyridine)[8] |
| ~1415 | Medium | C-N stretching / N-H bending (thioamide II band) |
| ~1100-1250 | Medium-Strong | C=S stretching (thioamide I band)[9] |
The presence of these characteristic bands provides strong, corroborating evidence for the pyridine and primary thioamide functionalities suggested by the molecular formula.
Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and constitution of an organic molecule in solution. A suite of 1D and 2D NMR experiments is employed to create a self-validating map of the molecule's structure.
Trustworthiness: The core principle here is cross-validation. A hypothesis generated from the ¹H NMR spectrum (e.g., the presence of a -CH₂- group next to a pyridine ring) must be confirmed by the ¹³C spectrum and definitively proven by 2D correlation experiments like HSQC and HMBC.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve ~10 mg of 4-Pyridineethanethioamide in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for thioamides to ensure the exchangeable NH₂ protons are clearly visible.
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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Experiments: Acquire the following spectra:
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¹H NMR (Proton)
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¹³C NMR (Carbon-13)
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COSY (Correlation Spectroscopy)
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HSQC (Heteronuclear Single Quantum Coherence)
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HMBC (Heteronuclear Multiple Bond Correlation)
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¹H and ¹³C NMR: The Atomic Census
The 1D proton and carbon spectra provide the first detailed look at the chemical environment of each unique hydrogen and carbon atom.
Data Presentation: ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| H-2, H-6 | ~8.50 | d | 2H | Pyridine α-H | C-4 | ~148.0 | Pyridine γ-C |
| H-3, H-5 | ~7.30 | d | 2H | Pyridine β-H | C-2, C-6 | ~150.0 | Pyridine α-C |
| H-7 | ~3.80 | s | 2H | -CH₂- | C-3, C-5 | ~124.0 | Pyridine β-C |
| H-thioamide | ~9.50, ~9.20 | br s | 2H | -C(S)NH₂ | C-7 | ~45.0 | -CH₂- |
| C-8 | ~200.0 | C=S |
Note: Chemical shifts are representative and based on analogous structures.[10][11]
Expertise & Experience: The pyridine ring protons display a classic AA'BB' system: two signals, each integrating to 2H, with doublet multiplicity. The downfield shift (~8.50 ppm) is characteristic of protons alpha to the electronegative nitrogen atom. The thioamide NH₂ protons appear as two distinct broad singlets due to hindered rotation around the C-N bond, a hallmark of thioamides. In the ¹³C spectrum, the most notable signal is the thio-carbonyl carbon (C=S) at an extremely downfield shift of ~200.0 ppm, which is a definitive indicator of this functional group.
2D NMR: Assembling the Puzzle
2D NMR experiments reveal through-bond correlations, allowing us to connect the individual atoms identified in the 1D spectra into a complete molecular structure.
dot
Caption: NMR workflow for structural elucidation.
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HSQC Analysis: The HSQC spectrum correlates each proton with its directly attached carbon. This experiment would show a cross-peak connecting the proton signal at ~3.80 ppm (H-7) to the carbon signal at ~45.0 ppm (C-7), confirming the -CH₂- group. Similarly, it would link the pyridine proton signals to their respective carbon signals.
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HMBC Analysis: The Key to Connectivity: The HMBC experiment is the most critical for piecing together the molecular fragments. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away.
struct [label=<
| H | H | |||||||
| |/ | |/ | |||||||
| N | -- | C | -- | C | -- | CH₂ | -- | C(=S)NH₂ |
| / \ | \ // | / \ | | | | | ||||
| C | -- | C | -- | N | (H-7) | (C-8) | ||
| | | | | | | |||||||
| H | H |
H7_node [label="H-7 (~3.80 ppm)", pos="4,0.5!", fontcolor="#34A853"]; C4_node [label="C-4", pos="2,0.8!", fontcolor="#4285F4"]; C35_node [label="C-3/5", pos="2.5,0!", fontcolor="#4285F4"]; C8_node [label="C-8 (~200.0 ppm)", pos="5.5,0!", fontcolor="#FBBC05"];
H7_node -> C4_node [label="³J"]; H7_node -> C35_node [label="²J"]; H7_node -> C8_node [label="²J"]; }
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- 6. GSRS [gsrs.ncats.nih.gov]
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